![molecular formula C10H14N4O4S B12525221 5,5'-[Sulfanediylbis(methylene)]bis(5-methylimidazolidine-2,4-dione) CAS No. 655249-42-6](/img/structure/B12525221.png)
5,5'-[Sulfanediylbis(methylene)]bis(5-methylimidazolidine-2,4-dione)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5’-[Sulfanediylbis(methylene)]bis(5-methylimidazolidine-2,4-dione) is an organic compound that belongs to the class of imidazolidine-2,4-diones This compound is characterized by the presence of two imidazolidine-2,4-dione rings connected by a sulfanediylbis(methylene) bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-[Sulfanediylbis(methylene)]bis(5-methylimidazolidine-2,4-dione) typically involves the following steps:
Formation of Imidazolidine-2,4-dione Rings: The imidazolidine-2,4-dione rings can be synthesized through the Bucherer-Bergs reaction, which involves the reaction of ketones with ammonium carbonate and potassium cyanide.
Formation of Sulfanediylbis(methylene) Bridge: The sulfanediylbis(methylene) bridge can be introduced by reacting the imidazolidine-2,4-dione rings with a suitable sulfanediylbis(methylene) precursor under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The process can be optimized using statistical experimental design and multivariate regression to achieve efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
5,5’-[Sulfanediylbis(methylene)]bis(5-methylimidazolidine-2,4-dione) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the imidazolidine-2,4-dione rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride can be used as reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced forms of the imidazolidine-2,4-dione rings.
Substitution: Substituted imidazolidine-2,4-dione derivatives.
Applications De Recherche Scientifique
5,5’-[Sulfanediylbis(methylene)]bis(5-methylimidazolidine-2,4-dione) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5,5’-[Sulfanediylbis(methylene)]bis(5-methylimidazolidine-2,4-dione) involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methylimidazolidine-2,4-dione: A simpler analog with similar structural features.
5-(4-tert-Butylphenyl)-5-methylimidazolidine-2,4-dione: A derivative with a bulky substituent on the imidazolidine ring.
Uniqueness
5,5’-[Sulfanediylbis(methylene)]bis(5-methylimidazolidine-2,4-dione) is unique due to the presence of the sulfanediylbis(methylene) bridge, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
655249-42-6 |
|---|---|
Formule moléculaire |
C10H14N4O4S |
Poids moléculaire |
286.31 g/mol |
Nom IUPAC |
5-methyl-5-[(4-methyl-2,5-dioxoimidazolidin-4-yl)methylsulfanylmethyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C10H14N4O4S/c1-9(5(15)11-7(17)13-9)3-19-4-10(2)6(16)12-8(18)14-10/h3-4H2,1-2H3,(H2,11,13,15,17)(H2,12,14,16,18) |
Clé InChI |
WSIFBSPFAMWBKM-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=O)NC(=O)N1)CSCC2(C(=O)NC(=O)N2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl N-[6-[methoxycarbonyl(prop-2-ynyl)amino]-9-oxo-10-phenylacridin-3-yl]-N-prop-2-ynylcarbamate](/img/structure/B12525138.png)

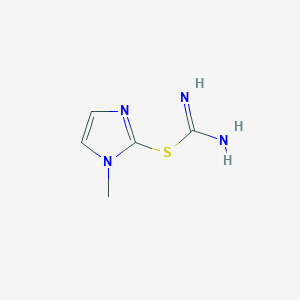
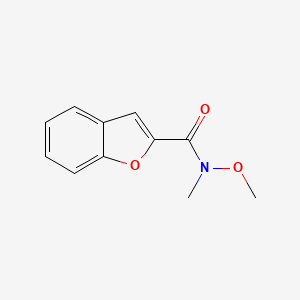
![3-{2-[3-(4-Methoxyphenyl)prop-2-en-1-yl]phenyl}prop-2-enoic acid](/img/structure/B12525157.png)



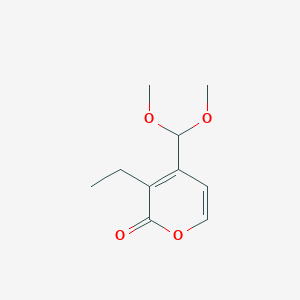
![Phosphorous acid, diethyl 2-[(phenylmethylene)amino]ethyl ester](/img/structure/B12525195.png)
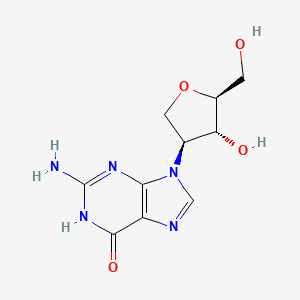
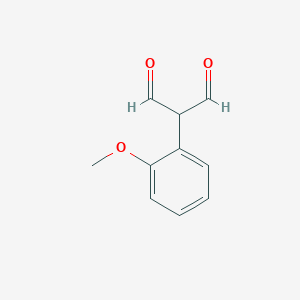
![2-(2,6-Difluorophenyl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B12525229.png)
![1-Naphthalenol, 2-[2-(3-nitro-2-pyridinyl)diazenyl]-](/img/structure/B12525231.png)
